3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a cardenolide glycoside.
A cardioactive glycoside consisting of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae; used like DIGITALIS. It is commonly used in cell biological studies as an inhibitor of the NA(+)-K(+)-EXCHANGING ATPASE.
ouabain
CAS No.: 630-60-4
VCID: VC0538319
Molecular Formula: C29H44O12
Molecular Weight: 584.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Ouabain is a cardiac glycoside derived from plants such as Acokanthera schimperi and Strophanthus gratus, native to eastern Africa. Historically, it was used as an arrow poison in traditional hunting and warfare practices. In modern medicine, ouabain is used to treat conditions like hypotension and certain arrhythmias due to its ability to increase cardiac contractility . Toxicology and SafetyOuabain is classified as an extremely hazardous substance in the United States, subject to strict reporting requirements . An overdose can cause severe symptoms, including rapid muscle twitching, respiratory distress, and cardiac arrest . The compound has low bioavailability when taken orally but is more effective when administered intravenously . Research FindingsRecent studies have explored ouabain's effects beyond its traditional medical uses. For example, research on rats has shown that ouabain can induce cardiac remodeling, leading to left ventricular hypertrophy and myocardial dysfunction, even without significant changes in blood pressure initially . Table 1: Clinical Characteristics of Ouabain
Table 2: Effects of Ouabain on Cardiac Function
Synthesis and Animal UseThe total synthesis of ouabain was achieved in 2008 by the Deslongchamps laboratory, involving complex organic chemistry techniques . Interestingly, the African crested rat uses ouabain as a defense mechanism by applying it to specialized hairs on its body after chewing the roots of the poison-arrow tree . |
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CAS No. | 630-60-4 | ||||||||||||||||||||
Product Name | ouabain | ||||||||||||||||||||
Molecular Formula | C29H44O12 | ||||||||||||||||||||
Molecular Weight | 584.7 g/mol | ||||||||||||||||||||
IUPAC Name | 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | ||||||||||||||||||||
Standard InChIKey | LPMXVESGRSUGHW-UHFFFAOYSA-N | ||||||||||||||||||||
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | ||||||||||||||||||||
SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | ||||||||||||||||||||
Canonical SMILES | CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | ||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||
Colorform | Crystals from water Plates (+9 water molecules) |
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Melting Point | 392 °F (EPA, 1998) 200 °C |
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Physical Description | Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||
Solubility | Slightly soluble in water Very soluble in alcohol |
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Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||
Synonyms | Acocantherin Acolongifloroside K G Strophanthin G-Strophanthin Ouabain |
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Reference | Croyle et al (1997) Extensive random mutagenesis analysis of the Na/K+ ATPase alpha subunit identifies known and previously unidentified amino acid residues that alter ouabain sensitivity-implications for ouabain binding. Eur.J.Biochem. 248 488 PMID: 9346307 Hosoi et al (1997) Isoform-specific up-regulation by ouabain of Na+, K+-ATPase in cultured rat astrocytes. J.Neurochem. 69 2189 PMID: 9349566 Marjorie et al (1997) Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment. Naunyn Schmiedebergs Arch.Pharmacol. 356 203 PMID: 9272726 Kobayashi M, et al. The cardiac glycoside ouabain activates NLRP3 inflammasomes and promotes cardiac inflammation and dysfunction. PLoS One. 2017 May 11;12(5):e0176676. Venugopal J, et al. Ouabain promotes partial epithelial to mesenchymal transition (EMT) changes in human autosomal dominant polycystic kidney disease (ADPKD) cells. Exp Cell Res. 2017 Jun 15;355(2):142-152. Lima DB, et al. Ouabain-induced alterations in ABCB1 of mesenteric lymph nodes and thymocytes of rats and mice. Oncol Lett. 2016 Dec;12(6):5275-5280. Meng L, et al. Ouabain induces apoptosis and autophagy in Burkitt's lymphoma Raji cells. Biomed Pharmacother. 2016 Dec;84:1841-1848. "ouabain" in the World English Dictionary Pubchem.ncbi.nlm.nih.gov,. 'Ouabain | C29H44O12 - Pubchem'. N.p., 2015. Web. 8 Apr. 2015. Dobler, Susanne; Dalla, Safaa; Wagschal, Vera; Agrawal, Anurag A. (2012-08-07). "Community-wide convergent evolution in insect adaptation to toxic cardenolides by substitutions in the Na,K-ATPase". Proceedings of the National Academy of Sciences. 109 (32): 13040–13045. doi:10.1073/pnas.1202111109. ISSN 0027-8424. PMC 3420205. PMID 22826239. "40 C.F.R.: Appendix A to Part 355—The List of Extremely Hazardous Substances and Their Threshold Planning Quantities" (PDF) (July 1, 2008 ed.). Government Printing Office. Archived from the original (PDF) on February 25, 2012. Retrieved October 29, 2011. Neuwinger, Hans Dieter. African Ethanobotany: Poisons And Drugs. Weinheim: Chapman & Hall, 1996. Print. Yu SP, Choi DW (1997). "Na(+)-Ca2+ exchange currents in cortical neurons: concomitant forward and reverse operation and effect of glutamate". The European Journal of Neuroscience. 9 (6): 1273–81. doi:10.1111/j.1460-9568.1997.tb01482.x. PMID 9215711. S2CID 23146698. Guidechem.com,. 'Ouabain (Cas 630-60-4) Msds'. N.p., 2015. Web. 8 Apr. 2015. Hamlyn, JM; Blaustein, MP; Bova, S; DuCharme, DW; Harris, DW; Mandel, F; Mathews, WR; Ludens, JH (1991). "Identification and characterization of a ouabain-like compound from human plasma". Proc Natl Acad Sci U S A. 88 (14): 6259–63. Bibcode:1991PNAS...88.6259H. doi:10.1073/pnas.88.14.6259. PMC 52062. PMID 1648735. Erratum in: Proc Natl Acad Sci U S A 1991 Nov 1; 88(21):9907 Manunta, Paolo; et al. (2009). "Endogenous Ouabain In Cardiovascular Function And Disease". Journal of Hypertension. 27 (1): 9–18. doi:10.1097/hjh.0b013e32831cf2c6. PMID 19050443. S2CID 41618824. Hamlyn JM, Laredo J, Shah JR, Lu ZR, Hamilton BP (2003). "11-Hydroxylation in the Biosynthesis of Endogenous Ouabain: Multiple Implications". Ann N Y Acad Sci. 986 (1): 685–93. Bibcode:2003NYASA.986..685H. doi:10.1111/j.1749-6632.2003.tb07283.x. PMID 12763919. S2CID 23738926. Hamlyn, JM; Blaustein, MP (Sep 2016). "Endogenous Ouabain: Recent Advances and Controversies". Hypertension. 68 (3): 526–32. doi:10.1161/HYPERTENSIONAHA.116.06599. PMC 4982830. PMID 27456525. Lewis (2014). "Endogenous Ouabain Is Not Ouabain". Hypertension. 64 (4): 680–683. doi:10.1161/hypertensionaha.114.03919. PMID 25001271. Malawista I, Davidson EA.Isolation and identification of rhamnose from rabbit skin.Nature. 1961 Dec 2;192:871-2. Staessen, JA; Thijs, L; Stolarz-Skrzypek, K; Bacchieri, A; Barton, J; Espositi, ED; de Leeuw, PW; Dłużniewski, M; Glorioso, N; Januszewicz, A; Manunta, P; Milyagin, V; Nikitin, Y; Souček, M; Lanzani, C; Citterio, L; Timio, M; Tykarski, A; Ferrari, P; Valentini, G; Kawecka-Jaszcz, K; Bianchi, G (2011). "Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of rostafuroxin". Trials. 12: 13. doi:10.1186/1745-6215-12-13. PMC 3031200. PMID 21235787. Fürstenwerth H (2010). "Ouabain - The Insulin of the Heart". Int J Clin Pract. 64 (12): 1591–4. doi:10.1111/j.1742-1241.2010.02395.x. PMID 20946265. S2CID 6749622. Cowan T, MD, (2016) Human Heart, Cosmic Heart: A Doctor's Quest to Understand, Treat and Prevent Cardiovascular Disease, Chap 9, ISBN 9781603586191 Welsh, J. (2011). "Giant rat kills predators with poisonous hair". LiveScience. Retrieved August 2, 2011. Morelle, Rebecca (2011). "African crested rat uses poison trick to foil predators". BBC.co.uk. Retrieved November 2, 2013. "Rat makes its own poison from toxic tree". University of Oxford. 2011. Archived from the original on November 6, 2013. Retrieved November 2, 2013. Zhang, Hongxing et al. 'Total Synthesis Of Ouabagenin And Ouabain'. Angew. Chem. 120.7 (2008): 1292-1295. Web. Deslongchamps, P. et al. 'Synthesis Of Ouabain'. Synfacts 2008.6 (2008): 0562-0562. Web. Goldfrank's toxicologic emergencies. Hoffman, Robert S. (Robert Steven), 1959-, Howland, Mary Ann,, Lewin, Neal A.,, Nelson, Lewis, 1963-, Goldfrank, Lewis R., 1941-, Flomenbaum, Neal (Tenth ed.). New York. 2014-12-23. ISBN 978-0-07-180184-3. OCLC 861895453. Neuwinger, Hans Dieter. (1996). African ethnobotany : poisons and drugs : chemistry, pharmacology, toxicology. Chapman & Hall. ISBN 3-8261-0077-8. OCLC 34675903. Osseo-Asare, A. D. 'Bioprospecting And Resistance: Transforming Poisoned Arrows Into Strophantin Pills In Colonial Gold Coast, 1885-1922'. Social History of Medicine 21.2 (2008): 269-290. Web. |
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PubChem Compound | 4605 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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